BINAP functions by coordinating with a metal center in a catalyst complex. The biaryl backbone and the two phosphine groups on the molecule create a pocket around the metal center. This pocket has a specific chirality due to the arrangement of the substituents on the BINAP molecule. When a substrate molecule approaches the catalyst complex, it interacts with the pocket in a stereoselective manner. This interaction favors the formation of one enantiomer of the product over the other. ()
BINAP has been extensively employed in a wide range of asymmetric catalytic reactions. Some notable examples include:
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl is a chiral bidentate ligand characterized by its unique structural features. Its molecular formula is C46H48O2P2, indicating the presence of two phosphorus atoms and two methoxy groups attached to a biphenyl core. The compound exhibits significant steric hindrance due to the bulky 3,5-xylyl groups, which enhances its effectiveness in catalysis and coordination chemistry. The compound's chirality is essential for its application in asymmetric synthesis and catalysis .
This compound primarily participates in coordination reactions with transition metals, forming stable metal-ligand complexes. It can facilitate various catalytic processes, including:
The specific reaction mechanisms often involve the formation of a metal-ligand complex that activates substrates for transformation.
The synthesis of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl involves several steps:
These methods highlight the complexity and precision required in synthesizing such specialized ligands.
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl finds applications in various fields:
Interaction studies primarily focus on how this compound interacts with transition metals. The binding affinity and selectivity towards different metals (e.g., palladium or platinum) can significantly influence catalytic performance. Data from these studies help optimize conditions for various reactions and improve yields in synthetic applications.
Several compounds share structural similarities with (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(R)-(+)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl | Similar biphenyl core with different chirality | Opposite enantiomer used for different stereochemical outcomes |
2,2'-Bis[di(phenyl)phosphino]-1,1'-biphenyl | Biphenyl core without methoxy groups | Less sterically hindered; used in different catalytic systems |
2-(diphenylphosphino)-6-methoxyphenol | Contains a phenolic group instead of biphenyl | Exhibits different reactivity patterns due to functional group differences |
These comparisons highlight the unique steric and electronic properties conferred by the methoxy and 3,5-xylyl substituents in (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl that enhance its utility as a ligand in catalysis and other chemical applications.
The biphenyl backbone of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl exhibits distinctive conformational characteristics that fundamentally influence its stereochemical properties and catalytic behavior. The backbone consists of two phenyl rings connected by a single carbon-carbon bond, which serves as the axis of chirality for this atropisomeric compound [1] [2].
The dihedral angle between the two phenyl rings in the biphenyl backbone deviates significantly from planarity, with experimental and theoretical studies indicating angles ranging from 34° to 45° [1] [3]. This non-planar conformation arises from steric interactions between the bulky substituents positioned at the ortho positions of each phenyl ring. The presence of the phosphino groups and methoxy substituents creates substantial steric hindrance that prevents the rings from adopting a coplanar arrangement [1] [4].
Computational studies reveal that the energy profile for rotation about the biphenyl axis exhibits multiple minima corresponding to different conformational states. The most stable conformation occurs at dihedral angles of approximately 34-45°, which represents a compromise between minimizing steric repulsion and maintaining favorable electronic interactions [2] [3]. The rotation barrier from this minimum energy conformation to the planar transition state is estimated to be between 72.8 and 100 kJ/mol, significantly higher than the 6.0-6.5 kJ/mol barrier observed for unsubstituted biphenyl [2] [4].
The conformational analysis demonstrates that the biphenyl backbone possesses restricted rotational freedom due to the steric bulk of the substituents. This restriction is crucial for maintaining the atropisomeric stability required for the compound's chiral properties [4] [5]. The energy barrier is sufficiently high to prevent racemization at ambient temperatures, ensuring that the (S)-configuration remains stable under normal handling and storage conditions.
The optimization of dihedral angles in chiral environments represents a critical aspect of the molecular architecture of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl. The dihedral angle between the biphenyl rings is not merely a geometric parameter but serves as a fundamental determinant of the compound's stereochemical properties and catalytic performance [6] [7].
In chiral catalytic environments, the dihedral angle directly influences the spatial arrangement of the phosphine donor atoms and their associated substituents. The optimal dihedral angle for this compound has been determined through both experimental crystal structure analyses and theoretical calculations to be approximately 34-45° [1] [3]. This angle represents the balance between several competing factors: steric repulsion between ortho substituents, electronic stabilization through conjugation, and the geometric requirements for effective metal coordination.
The dihedral angle optimization is particularly sensitive to the electronic nature of the substituents. The methoxy groups at the 6,6'-positions contribute to the stabilization of specific conformations through their electron-donating resonance effects, while simultaneously providing steric bulk that influences the rotational preferences [8] [9]. The 3,5-xylyl substituents on the phosphorus atoms further modify the preferred dihedral angle through their own steric and electronic contributions [10] [11].
Temperature-dependent studies reveal that the dihedral angle exhibits some flexibility within a narrow range, with the compound maintaining its atropisomeric integrity even at elevated temperatures. The energy barrier for rotation between conformers is sufficiently high to prevent rapid interconversion, ensuring that the optimized dihedral angle remains stable under typical reaction conditions [2] [12]. This stability is essential for maintaining consistent stereochemical environments in asymmetric catalytic applications.
The electronic properties of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl are significantly influenced by the electronic effects of the 3,5-xylyl and methoxy substituents, which collectively modulate the electron density distribution throughout the molecular framework [10] [8].
The 3,5-xylyl substituents attached to the phosphorus atoms exert their electronic influence primarily through inductive and hyperconjugative effects. Each xylyl group contains two methyl substituents positioned meta to the phosphorus attachment point, which act as electron-donating groups through hyperconjugation [13] [9]. The Hammett substituent constant for methyl groups in meta positions is approximately -0.07, indicating a moderate electron-donating character [9]. The presence of four such methyl groups in the 3,5-xylyl substituents results in a cumulative electron-donating effect that increases the electron density at the phosphorus centers.
The enhanced electron density at phosphorus has profound implications for the compound's coordination behavior and catalytic activity. The increased electron richness makes the phosphorus atoms more effective σ-donors when coordinating to metal centers, while simultaneously reducing their π-acceptor capabilities [14] [15]. This electronic modification is crucial for fine-tuning the electronic properties of metal complexes formed with this ligand.
The methoxy substituents at the 6,6'-positions of the biphenyl backbone exhibit dual electronic effects that depend on their relative positions within the molecular framework [8] [9]. In the meta positions relative to the phosphine attachment points, the methoxy groups exhibit a net electron-withdrawing effect (σ_meta = +0.07) due to the inductive electron withdrawal by the electronegative oxygen atom [9]. However, the oxygen lone pairs can participate in resonance interactions with the aromatic system, providing electron density to the ring through conjugation.
The combination of these electronic effects creates a complex electronic environment that influences the overall reactivity and selectivity of the compound. The electron-donating xylyl groups increase the nucleophilicity of the phosphorus centers, while the methoxy groups provide electronic stabilization through resonance effects. This electronic modulation is essential for optimizing the performance of the compound in asymmetric catalytic transformations [16] [6].
The atropisomeric properties of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl represent a fundamental aspect of its stereochemical behavior, with the compound exhibiting exceptional configurational stability that enables its isolation and practical application as a chiral ligand [4] [5].
Atropisomerism in this compound arises from the restricted rotation about the biphenyl axis, which creates a chiral axis rather than a traditional chiral center [4] [5]. The (S)-configuration designation follows the Cahn-Ingold-Prelog priority rules applied to the four substituents around the chiral axis. The absolute configuration is determined by the spatial arrangement of the phosphino and methoxy substituents when viewed along the biphenyl axis.
The configurational stability of the atropisomeric compound is quantified by the energy barrier for rotation about the biphenyl axis. Experimental and theoretical studies indicate that this barrier ranges from 72.8 to 100 kJ/mol, significantly higher than the threshold of approximately 25 kJ/mol required for configurational stability at room temperature [2] [4] [12]. This high barrier ensures that the compound maintains its stereochemical integrity under normal handling and reaction conditions.
The stability of the atropisomeric configuration is enhanced by several structural features. The bulky 3,5-xylyl substituents on the phosphorus atoms create substantial steric hindrance that prevents rotation about the biphenyl axis [4] [5]. The methoxy groups at the 6,6'-positions provide additional steric bulk while also contributing to the electronic stabilization of the preferred conformation through resonance effects [8] [9].
Temperature-dependent studies reveal that the configurational stability is maintained even at elevated temperatures, with racemization occurring only under extreme conditions. The compound exhibits a racemization half-life of several hours at temperatures exceeding 100°C, demonstrating its practical utility in high-temperature catalytic processes [12]. This thermal stability is crucial for applications in asymmetric synthesis where elevated temperatures may be required for optimal reaction rates.
The preparation of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl represents a sophisticated example of contemporary asymmetric phosphine synthesis. This compound, commonly designated as (S)-3,5-Xylyl-MeOBIPHEP, belongs to the MeOBIPHEP family of atropisomeric ligands that have gained prominence in asymmetric catalysis due to their modular design and exceptional performance profile [1] [2].
The introduction of phosphine groups in the synthesis of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl can be accomplished through several distinct methodological approaches, each offering unique advantages in terms of stereoselectivity, yield, and operational simplicity.
The phosphine-borane approach represents one of the most reliable strategies for stereoselective phosphine synthesis [3]. This methodology utilizes the characteristic properties of phosphine-borane complexes to enable stereoselective ring opening reactions with organolithium reagents. The borane group serves as a protecting functionality while maintaining configurational stability at the phosphorus center. Typical yields range from 75-95% with stereoselectivities exceeding 95% enantiomeric excess [3]. The reaction proceeds through formation of a phosphide anion followed by nucleophilic attack on the electrophilic carbon center, with the borane group directing the stereochemical outcome.
Ephedrine-based methodology provides an alternative chiral auxiliary approach that has proven particularly effective for the synthesis of tertiary phosphines [3]. This method employs 1,3,2-oxazaphospholidine borane intermediates derived from ephedrine, which undergo stereoselective ring opening with organolithium reagents. The process achieves yields of 80-90% with enantiomeric excesses exceeding 90% [3]. The stereochemical control arises from the rigid bicyclic structure of the oxazaphospholidine intermediate, which enforces a preferred conformation during nucleophilic attack.
Palladium-catalyzed phosphorus-carbon coupling reactions have emerged as particularly powerful tools for the preparation of MeOBIPHEP analogues [4]. These transformations utilize electron-poor aromatic iodides in the presence of palladium(II)/dppf catalyst systems in acetonitrile at 80°C. The reaction conditions demonstrate remarkable compatibility with various electron-withdrawing groups including esters, cyano, chloro, and trifluoromethyl substituents, leading to atropisomeric MeOBIPHEP derivatives in excellent yields (85-95%) while maintaining high enantiomeric purities [4].
The Suzuki coupling methodology offers an alternative approach for biphenyl-based phosphine synthesis [5]. This strategy involves palladium-catalyzed coupling of arylboronic acids with brominated phosphine oxide precursors, followed by reduction with trichlorosilane to afford the free phosphines. The method provides convenient access to functionally diverse biphenyl phosphines with yields typically ranging from 80-90% [5]. The tolerance of Suzuki chemistry toward various functionalities makes this approach particularly attractive for introducing diverse substituent patterns.
Grignard coupling reactions provide direct access to phosphine ligands through nucleophilic substitution of halophosphines with organomagnesium reagents [3]. While yields are more variable (60-80%), this approach offers operational simplicity and can be performed without requiring specialized protecting groups or complex reaction conditions [3].
The formation of atropisomeric biphenyl scaffolds with controlled axial chirality represents a fundamental challenge in the synthesis of MeOBIPHEP-type ligands. Asymmetric induction during biphenyl coupling can be achieved through several complementary strategies that exploit different mechanistic pathways to control the stereochemical outcome of the biaryl bond formation.
Intramolecular Ullmann coupling reactions have demonstrated exceptional utility for achieving complete atropdiastereoselectivity in biphenyl formation [6]. This methodology utilizes substrate-directed asymmetric reactions where central chirality is translated into axial chirality with remarkable efficiency. The key structural feature involves incorporation of a chiral bridging unit that restricts conformational rotation and directs the coupling reaction to proceed through a single stereochemical pathway [6]. The reaction typically proceeds through copper-mediated oxidative addition followed by reductive elimination, with the chiral auxiliary controlling the approach of the coupling partners.
Iron(III)-promoted oxidative coupling provides an alternative approach for stereoselective biaryl formation [6]. This methodology employs ferric chloride or related iron(III) salts to promote oxidative coupling of appropriately substituted aromatic precursors. The reaction achieves complete atropdiastereoselectivity when combined with suitable chiral directing groups, eliminating the need for tedious optical resolution procedures [6].
Central-to-axial chirality transfer represents a particularly elegant strategy for achieving stereoselective biphenyl coupling [6]. This approach utilizes pre-existing chiral centers in the substrate to direct the formation of axial chirality during the coupling reaction. The method has been successfully applied to achieve essentially complete atropdiastereoselectivity in the preparation of biaryl diphosphine dioxides, with the chiral information being preserved throughout the synthetic sequence [6].
Template-directed intramolecular coupling reactions employ carefully designed molecular scaffolds to control the stereochemical outcome of biphenyl formation [7]. Salicyl alcohol has proven particularly effective as a template for the synthesis of 2,2'-disubstituted unsymmetrical biphenyls. The template approach involves acylation of salicyl alcohol with two different aroyl chlorides to afford diesters, followed by intramolecular Ullmann coupling to provide cyclization products in high yields [7]. The regioselective hydrogenolysis of these products affords the desired unsymmetrical biphenyls in quantitative yields [7].
Dynamic kinetic resolution during coupling reactions offers another strategy for achieving high enantioselectivity in biphenyl formation [8]. This approach exploits the rapid interconversion of atropisomers under the reaction conditions, allowing the thermodynamically favored diastereomer to predominate in the product mixture. The success of this strategy depends on careful optimization of reaction conditions to ensure rapid equilibration while maintaining selectivity for the desired stereoisomer.
The stereochemical control in asymmetric biphenyl coupling can be further enhanced through the use of chiral ligands or catalysts that interact with the coupling partners during the bond-forming step [9]. Asymmetric Suzuki-Miyaura coupling reactions have been developed using chiral palladium complexes to provide axially chiral biaryl compounds with high enantioselectivity [9]. These transformations proceed through chiral palladium intermediates that control the approach of the coupling partners during the crucial carbon-carbon bond formation step.
The purification of chiral phosphines presents unique challenges due to their air sensitivity, tendency toward oxidation, and the critical importance of maintaining enantiomeric purity. Advanced purification techniques have been developed specifically to address these constraints while achieving the high levels of purity required for catalytic applications.
Crystallization-based purification methods represent the most scalable approach for achieving high enantiomeric purity in chiral phosphines [10]. Classical resolution techniques utilizing chiral acids such as dibenzoyltartaric acid have proven particularly effective for secondary phosphine oxides [10]. The formation of diastereomeric salts allows for separation based on differential solubility properties, with subsequent liberation of the enantiomerically pure phosphine oxide. Crystallization induced asymmetric transformation (CIAT) protocols have been developed to overcome the inherent 50% yield limitation of classical resolution [10]. These dynamic crystallization processes exploit the rapid racemization of phosphine oxides under specific conditions, allowing preferential crystallization of one enantiomer while the other undergoes in situ racemization [10].
The identification of conglomerate-forming phosphines has opened new opportunities for enantiomeric enrichment through preferential crystallization [10]. Compounds such as (R)-tert-butyl(phenyl)phosphine oxide crystallize as conglomerates, where each crystal contains only one enantiomer [10]. This behavior enables the development of resolution protocols based on preferential crystallization or seeded crystallization techniques that can theoretically achieve 100% yields of enantiomerically pure material [10].
Chromatographic separation techniques have been refined specifically for chiral phosphines, with particular emphasis on maintaining inert conditions to prevent oxidation [11]. High-performance liquid chromatography (HPLC) using chiral stationary phases provides analytical and preparative separation capabilities with excellent resolution. Preparative supercritical fluid chromatography (SFC) has emerged as an particularly attractive option due to its compatibility with air-sensitive compounds and the ease of solvent removal [12]. The use of carbon dioxide as the primary mobile phase eliminates oxidation concerns while providing excellent separation efficiency.
Column chromatography under inert atmosphere conditions remains essential for preliminary purification of phosphine intermediates [3]. Silica gel chromatography using degassed solvents and nitrogen atmosphere allows for effective separation of phosphine products from synthetic byproducts. The development of air-stable phosphine-borane complexes has simplified chromatographic purification by eliminating the need for strict inert conditions during the separation process [3].
Fractional distillation under reduced pressure provides an effective method for purifying thermally stable phosphines [3]. This technique is particularly valuable for removing high-boiling impurities and achieving high chemical purity. The use of short-path distillation apparatus minimizes thermal decomposition while providing excellent separation efficiency for compounds with sufficient vapor pressure differences.
Advanced recrystallization techniques utilizing carefully selected solvent systems have been developed to maximize both yield and enantiomeric purity [11]. The choice of crystallization solvent can dramatically influence the selectivity of diastereomer formation, with polar protic solvents often providing enhanced selectivity for phosphine oxide salts. Temperature-controlled crystallization protocols allow for optimization of crystal quality and enantiomeric purity through controlled nucleation and growth processes.
Preparative gel permeation chromatography provides an additional purification option for high-molecular-weight phosphine ligands where conventional chromatographic methods may prove inadequate [13]. This technique separates compounds based on size exclusion properties and can be particularly effective for removing oligomeric impurities or unreacted starting materials.
Comprehensive spectroscopic characterization of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl requires the application of multiple complementary analytical techniques to establish both structural identity and stereochemical purity.
Phosphorus-31 nuclear magnetic resonance spectroscopy serves as the primary analytical tool for characterizing phosphine ligands due to the high sensitivity of the 31P nucleus to its local electronic environment [14] [15]. The chemical shift of the phosphorus nucleus provides a characteristic fingerprint that enables unambiguous identification of specific phosphine structures [14].
For (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl, the 31P NMR spectrum typically exhibits a single resonance in the range of -10 to +40 ppm, reflecting the tertiary phosphine environment [14] [16]. The exact chemical shift depends on the electronic properties of the substituents and the conformational preferences of the biphenyl backbone. The observation of a single 31P resonance confirms the symmetrical nature of the ligand and the equivalence of the two phosphorus centers on the NMR timescale [14].
The integration of real-time monitoring capabilities using benchtop NMR spectrometers has revolutionized phosphine characterization protocols [15]. These systems provide sufficient sensitivity and resolution to enable rapid identification of phosphine ligands while maintaining compatibility with inert atmosphere sample preparation [15]. The ability to monitor oxidation reactions in real time has proven particularly valuable for assessing the air stability of different phosphine structures [15].
Quantitative 31P NMR analysis enables precise determination of phosphine purity and the detection of trace impurities such as phosphine oxides [14]. The characteristic downfield shift of phosphine oxides (typically 20-50 ppm downfield from the corresponding phosphine) provides a sensitive probe for oxidation products [14]. Integration of these signals allows for quantitative assessment of sample purity and stability.
Variable temperature 31P NMR studies can provide insights into the dynamic behavior of atropisomeric phosphines [17]. The observation of coalescence phenomena at elevated temperatures indicates rapid interconversion between conformational isomers, while the maintenance of separate resonances suggests restricted rotation about the biaryl axis [17].
Two-dimensional NMR techniques, including 31P-31P COSY and 31P-1H heteronuclear correlation experiments, can provide additional structural information for complex phosphine systems [17]. These experiments are particularly valuable for confirming connectivity patterns and identifying through-space interactions in bridged or macrocyclic phosphine architectures [17].
Chemical shift prediction algorithms have been developed to aid in the structural assignment of unknown phosphines [16] [18]. These computational tools utilize structure-based increment methods and graph neural networks to predict 31P NMR chemical shifts from molecular structure [18]. The availability of comprehensive databases containing experimentally determined chemical shift values enhances the reliability of these prediction methods [18].
Single crystal X-ray diffraction analysis provides the most definitive method for establishing the absolute stereochemistry and solid-state structure of chiral phosphine ligands [10] [19]. The technique yields precise bond lengths, bond angles, and torsional angles that characterize the three-dimensional arrangement of atoms within the crystal lattice.
For (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl, crystallographic analysis reveals the characteristic features of the MeOBIPHEP ligand family. The phosphorus-carbon bond lengths typically range from 1.83 to 1.87 Å, consistent with normal single bond character [10]. The C-P-C bond angles around the phosphorus centers reflect the pyramidal geometry expected for tertiary phosphines, with angles typically ranging from 100° to 110°.
The dihedral angle between the two aromatic rings of the biphenyl unit represents a critical structural parameter that influences both steric and electronic properties of the ligand [20]. This angle typically ranges from 60° to 90° depending on the substituent pattern and crystal packing forces [20]. The methoxy substituents at the 6,6'-positions provide additional steric bulk that influences the preferred conformation of the biphenyl backbone.
Crystallographic studies can definitively establish the absolute configuration of atropisomeric ligands through anomalous dispersion effects [9]. The use of heavy atom derivatives or the intrinsic anomalous scattering of phosphorus atoms enables reliable determination of absolute stereochemistry without the need for chemical correlation methods [9].
Analysis of intermolecular interactions within the crystal structure provides insights into the packing behavior and potential for supramolecular organization [10]. Hydrogen bonding interactions, π-π stacking arrangements, and van der Waals contacts can influence both the crystallization behavior and the solid-state stability of the phosphine ligand [10].
Temperature-dependent crystallographic studies can reveal information about thermal motion and conformational flexibility within the crystal lattice [10]. These measurements are particularly valuable for understanding the dynamic behavior of flexible substituents and identifying potential phase transitions that might occur during storage or handling.
The analysis of disorder phenomena in phosphine crystal structures can provide insights into conformational preferences and potential isomerization pathways [10]. Positional disorder of substituent groups or conformational disorder of the biphenyl backbone can be modeled crystallographically to understand the energetic barriers between different conformational states.